2-Isopropyl-6-methyl-1H-indole

Description

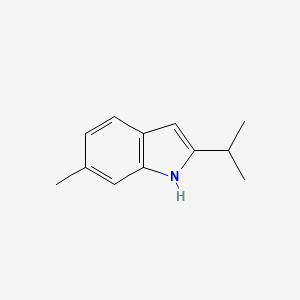

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

6-methyl-2-propan-2-yl-1H-indole |

InChI |

InChI=1S/C12H15N/c1-8(2)11-7-10-5-4-9(3)6-12(10)13-11/h4-8,13H,1-3H3 |

InChI Key |

YANFARYDTVNGMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)C(C)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 Isopropyl 6 Methyl 1h Indole

Electrophilic Substitution Reactivity of the Indole (B1671886) Nucleus

The most reactive position for electrophilic aromatic substitution on the indole ring is typically the C3 position. wikipedia.org However, the presence of substituents can alter this preference.

The isopropyl group at the 2-position and the methyl group at the 6-position of the indole nucleus exert both electronic and steric effects that direct incoming electrophiles. Alkyl groups are generally electron-donating, thereby activating the indole ring towards electrophilic substitution. The methyl group at the 6-position enhances the electron density of the benzene (B151609) portion of the indole.

The inherent reactivity of the indole C3 position is exceptionally high. wikipedia.org For 2-substituted indoles, electrophilic attack is generally directed to the C3 position. However, strong acids can lead to protonation at C3, which deactivates the pyrrole (B145914) ring and can lead to substitution on the benzene ring, often at the C5 position, para to the nitrogen atom. bhu.ac.in In the case of 2-isopropyl-6-methyl-1H-indole, the interplay between the activating effects of both alkyl groups and the steric hindrance posed by the bulky isopropyl group at C2 are critical in determining the final substitution pattern.

Nitration of indole and its derivatives can yield various products depending on the reaction conditions. For instance, nitration of 2-methylindole (B41428) with benzoyl nitrate (B79036) results in the 3-nitro derivative. bhu.ac.in Conversely, using strongly acidic conditions like a nitric acid/sulfuric acid mixture often leads to substitution on the benzene ring, producing the 5-nitro product. bhu.ac.in For this compound, nitration would be expected to be influenced by the directing effects of both the isopropyl and methyl groups. While specific studies on the nitration of this compound are not widely available, related compounds like 2-methyl-6-nitro-1H-indole have been synthesized. nih.gov The synthesis of 2-isopropyl-3-methyl-5-nitro-1H-indole has also been documented, indicating that nitration can occur at the C5 position. sigmaaldrich.com A non-acidic and non-metallic method for the regioselective synthesis of 3-nitroindoles has been developed using trifluoroacetyl nitrate, which is generated in situ. rsc.org This method has been successfully applied to various substituted indoles. rsc.org

Friedel-Crafts reactions are fundamental for the acylation and alkylation of aromatic compounds, including indoles. nih.govijpcbs.com

Acylation: Friedel-Crafts acylation is a key method for introducing acyl groups onto an aromatic ring, typically using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. researchgate.netmasterorganicchemistry.com For indoles, acylation often occurs at the C3 position. The Vilsmeier-Haack reaction, a milder formylation method, also proceeds at the C3 position. wikipedia.org A patent describes the synthesis of 1-isopropyl-6-methyl-1H-indole-3-carboxylic acid from 2,2,2-trifluoro-1-(1-isopropyl-6-methyl-1H-indol-3-yl)-ethanone, which highlights a C3-acylated intermediate. google.com

Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring. masterorganicchemistry.com Indoles can be alkylated at the nitrogen atom or at the C3 position. bhu.ac.in The reaction of indoles with alkyl halides often requires elevated temperatures. bhu.ac.in For this compound, a patent details a process where it is reacted with 2-iodopropane (B156323) in the presence of potassium carbonate to yield the N-alkylated product, 1-isopropyl-6-methyl-1H-indole. google.com

Table 1: Examples of Electrophilic Substitution Reactions on Related Indole Compounds

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Methylindole | Benzoyl nitrate | 3-Nitro-2-methylindole | Nitration | bhu.ac.in |

| 2-Methylindole | Nitric acid/Sulfuric acid | 5-Nitro-2-methylindole | Nitration | bhu.ac.in |

| 6-Methyl-1H-indole | 2-Iodopropane, K2CO3 | 1-Isopropyl-6-methyl-1H-indole | Alkylation | google.com |

| 2,2,2-Trifluoro-1-(1-isopropyl-6-methyl-1H-indol-3-yl)-ethanone | NaOH (aq) | 1-Isopropyl-6-methyl-1H-indole-3-carboxylic acid | Acylation (hydrolysis of precursor) | google.com |

Oxidation and Reduction Pathways of the Indole Ring System

The electron-rich indole nucleus is readily oxidized. wikipedia.org Simple oxidizing agents can convert indoles to oxindoles. wikipedia.org The electrochemical oxidation of indole derivatives has been studied, often occurring in a two-step process involving oxidation at the C2 position followed by hydroxylation at the C7 position. researchgate.net

Reduction of the indole ring system can also be achieved. The pyrrole ring is typically more susceptible to reduction than the benzene ring. colab.ws Catalytic hydrogenation using various metal catalysts like palladium, ruthenium, iridium, or rhodium can reduce N-protected indoles. colab.ws Transfer hydrogenation using formic acid and a palladium catalyst is a method for reducing unprotected indoles. colab.ws Another approach uses ammonia (B1221849) borane (B79455) as a hydrogen source with a ruthenium catalyst. colab.ws

Reactions Involving the Isopropyl and Methyl Substituents

While the primary reactivity of the indole ring itself often dominates, the substituents can also undergo chemical transformations. However, specific studies detailing reactions directly involving the isopropyl group of this compound are not extensively reported in the provided search results. In a related compound, 7-isopropyl-3-methyl-1H-indole, the methyl group can be oxidized to a carbaldehyde. vulcanchem.com It is plausible that under specific conditions, the isopropyl group could undergo reactions such as oxidation, although this is not explicitly documented for this compound in the available literature.

Modifications of the Methyl Group

The methyl group at the C6-position of the indole ring, while generally less reactive than the N-H proton or the electron-rich C3 position, can undergo specific chemical transformations. These modifications are crucial for introducing new functional groups or for extending the molecular framework.

One of the primary methods for functionalizing the C6-methyl group is through free-radical halogenation, most commonly bromination. This reaction is typically initiated by light or a radical initiator, such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The benzylic protons of the C6-methyl group are susceptible to abstraction, leading to the formation of a benzylic radical that readily reacts with bromine. This process can yield the corresponding 6-(bromomethyl) derivative. The resulting 6-(bromomethyl)-2-isopropyl-1H-indole is a versatile intermediate. The bromine atom serves as a good leaving group, enabling subsequent nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including ethers, esters, amines, and nitriles, by reacting the brominated intermediate with appropriate nucleophiles.

Another potential modification involves oxidation of the methyl group. Strong oxidizing agents can convert the methyl group into a carboxylic acid (2-isopropyl-1H-indole-6-carboxylic acid). Milder or more controlled oxidation conditions can potentially yield the corresponding aldehyde (2-isopropyl-1H-indole-6-carbaldehyde) or alcohol ( (2-isopropyl-1H-indol-6-yl)methanol). These transformations provide key functional group handles for further derivatization, such as in condensation or coupling reactions.

The table below summarizes potential derivatization pathways starting from the C6-methyl group.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 6-(Bromomethyl)-2-isopropyl-1H-indole | Radical Halogenation |

| 6-(Bromomethyl)-2-isopropyl-1H-indole | Sodium Cyanide (NaCN) | (2-Isopropyl-1H-indol-6-yl)acetonitrile | Nucleophilic Substitution |

| 6-(Bromomethyl)-2-isopropyl-1H-indole | Sodium Azide (NaN₃) | 6-(Azidomethyl)-2-isopropyl-1H-indole | Nucleophilic Substitution |

| This compound | Potassium Permanganate (KMnO₄) | 2-Isopropyl-1H-indole-6-carboxylic acid | Oxidation |

Formation of Advanced Molecular Scaffolds Incorporating the this compound Core

The unique structural and electronic properties of the this compound core make it an attractive building block for the synthesis of more elaborate molecular architectures. Its derivatization allows for the construction of conjugated systems and polycyclic frameworks.

The linkage of the this compound scaffold to other heterocyclic systems can lead to novel compounds with potentially interesting photophysical or biological properties. This conjugation can be achieved through various modern cross-coupling reactions. For instance, if the indole nitrogen is protected and the C3 position is halogenated (e.g., brominated), it can participate in Suzuki or Stille coupling reactions with a variety of heterocyclic boronic acids/esters or organostannanes, respectively.

Alternatively, functionalization of the C6-methyl group, as described previously, provides a tether for attaching other heterocycles. For example, the 6-(bromomethyl) derivative can be used to alkylate the nitrogen atom of a nitrogen-containing heterocycle, such as imidazole (B134444) or pyrazole, to form a new C-N bond and link the two ring systems.

A summary of potential conjugation strategies is presented in the table below.

| Indole Derivative | Heterocyclic Partner | Coupling Reaction | Linkage Type | Resulting Scaffold |

| 3-Bromo-2-isopropyl-6-methyl-1H-indole | Pyridine-4-boronic acid | Suzuki Coupling | C-C bond | 2-Isopropyl-6-methyl-3-(pyridin-4-yl)-1H-indole |

| This compound | 2-Bromothiazole | Buchwald-Hartwig Amination | C-N bond | N-(Thiazol-2-yl)-2-isopropyl-6-methyl-1H-indole |

| 6-(Bromomethyl)-2-isopropyl-1H-indole | 1H-Imidazole | N-Alkylation | C-N bond | 1-((2-Isopropyl-1H-indol-6-yl)methyl)-1H-imidazole |

The this compound core can also serve as a foundational unit for the construction of fused polycyclic systems. These reactions often involve the formation of new rings by utilizing the reactive sites of the indole nucleus, namely the N1, C2, and C3 positions, as well as the substituents.

One classical approach to forming a new fused ring is the Fischer indole synthesis, although in this context, we are starting with a pre-formed indole. More relevant are annulation reactions that build upon the existing indole framework. For example, a Pictet-Spengler-type reaction could be envisioned. If the C6-methyl group were first converted to an aldehyde (6-formyl-2-isopropyl-1H-indole) and then elaborated to a tryptamine-like side chain at the C7 position, an intramolecular cyclization could lead to the formation of a new six-membered ring fused to the indole core, creating a carboline-type structure.

Another strategy involves intramolecular cyclization reactions. For instance, if a suitable side chain is introduced at the C3 position, it could be designed to react with the C2-isopropyl group or the C4 position of the indole ring to forge a new carbocyclic or heterocyclic ring. The specific reaction conditions and the nature of the appended side chain would dictate the size and type of the resulting fused ring system.

An example of a synthetic route to a polycyclic system is outlined below:

| Intermediate | Reagent(s) | Cyclization Product | Polycyclic System Type |

| 3-(3-Chloropropyl)-2-isopropyl-6-methyl-1H-indole | Lewis Acid (e.g., AlCl₃) | Intramolecular Friedel-Crafts Alkylation | Fused carbocycle (e.g., a cyclopenta[c]indole derivative) |

| N-(2-Oxopropyl)-2-isopropyl-6-methyl-1H-indole | Polyphosphoric Acid (PPA) | Intramolecular Dehydrative Cyclization | Fused heterocycle (e.g., a pyrrolo[1,2-a]indole derivative) |

Analytical and Spectroscopic Characterization of 2 Isopropyl 6 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2-Isopropyl-6-methyl-1H-indole provides characteristic signals that can be assigned to the different types of protons in the molecule. The indole (B1671886) NH proton typically appears as a broad singlet in the downfield region, generally between δ 7.5 and 8.5 ppm. The aromatic protons on the indole ring exhibit chemical shifts and coupling patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The proton at the C7 position is expected to appear as a doublet, coupled to the H5 proton. The H4 proton would likely be a doublet, and the H5 proton a doublet of doublets.

The isopropyl group attached to the C2 position gives rise to two distinct signals: a septet for the methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons. Hindered rotation around the bond connecting the isopropyl group to the indole ring can sometimes lead to the two methyl groups becoming chemically non-equivalent (diastereotopic), resulting in two separate doublets. researchgate.net The methyl group at the C6 position is expected to appear as a singlet in the typical aromatic methyl region (around δ 2.3-2.5 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH | 8.0 - 8.2 | br s |

| H-4 | 7.3 - 7.5 | d |

| H-5 | 6.8 - 7.0 | dd |

| H-7 | 7.2 - 7.4 | d |

| H-3 | 6.1 - 6.3 | s |

| -CH(CH₃)₂ | 3.0 - 3.3 | sept |

| -CH(CH ₃)₂ | 1.2 - 1.4 | d |

| 6-CH₃ | 2.4 - 2.5 | s |

Predicted values are based on standard indole chemical shifts and substituent effects. Solvent: CDCl₃. d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet, sept = septet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The indole ring carbons have characteristic chemical shifts, with C2 being significantly deshielded due to its attachment to the nitrogen atom and the isopropyl substituent. The quaternary carbons (C2, C3a, C6, C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The isopropyl group will show two signals: one for the methine carbon and one for the two equivalent methyl carbons. The C6-methyl group will appear as a single resonance in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 145 - 148 |

| C3 | 100 - 102 |

| C3a | 128 - 130 |

| C4 | 119 - 121 |

| C5 | 120 - 122 |

| C6 | 131 - 133 |

| C7 | 110 - 112 |

| C7a | 135 - 137 |

| -C H(CH₃)₂ | 27 - 30 |

| -CH(C H₃)₂ | 22 - 24 |

| 6-C H₃ | 21 - 23 |

Predicted values are based on known data for substituted indoles.

While less common, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atom in the indole ring. For the parent [¹⁵N]indole molecule, the nitrogen chemical shift is observed around -245 ppm (relative to nitromethane), and it exhibits coupling to various protons. researchgate.net For this compound, the ¹⁵N chemical shift is expected to be in a similar region, though the specific value would be influenced by the electronic effects of the isopropyl and methyl substituents. This technique can be particularly useful for studying hydrogen bonding and protonation at the nitrogen site. researchgate.net

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the isopropyl methine septet and the corresponding methyl doublet. It would also confirm the connectivity of the aromatic protons (H4, H5, and H7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each protonated carbon by linking its signal in the ¹³C spectrum to the signal of the proton attached to it in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the protons of the 6-methyl group to carbons C5, C6, and C7, and from the isopropyl methine proton to C2 and C3 of the indole ring, confirming the placement of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification and structural elucidation.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule.

For this compound (molar mass: 187.27 g/mol ), the molecular ion peak (M⁺˙) would be observed at m/z = 187. The fragmentation pattern is expected to be dominated by cleavages related to the stable indole nucleus and the isopropyl substituent. A primary and highly favorable fragmentation pathway for alkyl-substituted aromatic systems is benzylic cleavage. In this case, the loss of a methyl radical (•CH₃) from the isopropyl group would lead to a stable, resonance-delocalized secondary carbocation. This fragment, [M-15]⁺, is often the most intense peak (the base peak) in the spectrum. researchgate.net Another possible fragmentation is the loss of the entire isopropyl group as a radical to give an ion at [M-43]⁺. Further fragmentation of the indole ring itself can also occur. The fragmentation of 2-methylindole (B41428) shows a prominent molecular ion and a significant [M-1]⁺ peak from the loss of a hydrogen atom. nist.gov

Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 187 | [C₁₂H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |

| 172 | [M - CH₃]⁺ | Base Peak, from loss of a methyl radical from the isopropyl group. |

| 144 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of a compound by measuring its mass with very high accuracy. chemeo.com For this compound (C₁₂H₁₅N), the theoretical monoisotopic mass of the neutral molecule is 173.120449 Da. When protonated ([C₁₂H₁₆N]⁺), the theoretical exact mass is 174.128274 Da. HRMS analysis would aim to measure this m/z value to within a few parts per million (ppm), which provides strong evidence for the compound's molecular formula and distinguishes it from other isomers or compounds with the same nominal mass. sielc.com

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Ion Type | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₂H₁₅N | [M] | 173.120449 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. libretexts.org This technique is highly suitable for analyzing indole derivatives in complex mixtures. isotope.comchemdad.com A reversed-phase LC method would separate this compound from impurities, followed by detection using an MS instrument, often with an ESI source. The retention time from the LC provides one level of identification, while the mass spectrometer provides molecular weight and structural data. LC-MS is a cornerstone technology for the analysis of a wide range of organic molecules in various scientific fields, including pharmaceutical and environmental analysis. libretexts.orgnih.gov

Chromatographic Techniques for Purity and Identification

Chromatographic methods are fundamental for assessing the purity of this compound and for its isolation. chemdad.comnih.govsielc.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method would be appropriate. While specific methods for this exact compound are not widely published, a typical method can be inferred from analyses of similar structures like 2-methyl-indole. sielc.com Such a method would likely use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to ensure good peak shape and improve ionization for MS compatibility. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Hypothetical HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations, higher resolution, and greater sensitivity. chemdad.comnih.govsigmaaldrich.com A UPLC method for this compound would offer significant advantages over HPLC, including much shorter run times and improved peak capacity. This is particularly useful for high-throughput analysis or for resolving the target compound from closely related impurities. The principles of separation are the same as in HPLC, typically reversed-phase, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. Indole and its simpler alkylated derivatives are amenable to GC-MS analysis. This compound, with a boiling point that should be suitable for GC, would first be separated from other volatile components on a capillary column (e.g., a DB-5ms). After elution, it would enter the mass spectrometer, which typically uses electron ionization (EI). Unlike the soft ionization of ESI, EI is a high-energy technique that causes extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" with numerous fragment ions that is highly specific to the compound's structure and useful for identification by comparison to spectral libraries.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Water |

| Formic Acid |

Thin-Layer Chromatography (TLC)

No specific studies detailing the Thin-Layer Chromatography (TLC) analysis of this compound, including retention factor (Rƒ) values, stationary phases, or mobile phase compositions, were identified.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for the structural elucidation of molecules. However, specific experimental data for this compound is not available.

Infrared (IR) Spectroscopy

No experimentally obtained Infrared (IR) spectra for this compound are available in the searched literature. Consequently, a data table of characteristic absorption bands for this specific compound cannot be provided.

Raman Spectroscopy

Specific Raman spectroscopy data for this compound was not found in the literature search. Therefore, a data table of characteristic Raman shifts for this molecule cannot be compiled.

X-ray Diffraction Analysis

There is no information available regarding the single-crystal X-ray diffraction analysis of this compound. This suggests that either the compound has not been crystallized and analyzed by this method, or the data has not been published in the databases and literature searched. As a result, crystallographic data such as unit cell parameters, space group, and atomic coordinates for this specific molecule are not available.

Biological Activities and Mechanistic Studies of 2 Isopropyl 6 Methyl 1h Indole and Analogues

Antimicrobial and Antibiofilm Properties

Indole (B1671886) and its derivatives are recognized for their significant antimicrobial properties against a wide range of pathogens. benthamscience.commdpi.com The structural versatility of the indole ring allows for substitutions that can modulate its biological activity, making it a "privileged motif" in the search for new antimicrobial agents. scirp.org

Efficacy Against Bacterial Strains (Gram-positive, Gram-negative, MRSA)

Derivatives of the indole nucleus have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Studies on various analogues, including those with isopropyl and methyl substitutions, highlight the potential of this chemical class.

Research into 2-isopropyl-1H-indole suggests it has potential as an antimicrobial agent, with studies investigating its activity against various bacterial strains showing moderate to good inhibitory effects. smolecule.com Similarly, other substituted indoles have shown significant antibacterial action. For instance, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives exhibit high activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) below 1 µg/mL. mdpi.com Specifically, a derivative with a 7-bromo-5-chloro substitution on the benzo[d]imidazole ring showed an MIC of 3.9 µg/mL against MRSA. mdpi.com

Furthermore, indole derivatives containing a 1,2,4-triazole (B32235) moiety have been found to be particularly effective against MRSA. nih.govturkjps.org In one study, certain indole-thiadiazole and indole-triazole compounds demonstrated activity against MRSA superior to the standard drug ciprofloxacin. turkjps.org The presence of a m-chlorophenyl group was noted in several compounds with significant activity. nih.gov Conversely, some methyl-substituted bis(indolyl) methanes have displayed weak antibacterial activity against Staphylococcus aureus, with an MIC value of 120 µg/mL. ajchem-a.com

The antibacterial activity of these compounds is not limited to Gram-positive bacteria. Various indole derivatives have also shown good to moderate activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. mdpi.com For example, new (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were effective against a panel of eight bacterial species, with some compounds showing excellent activity against Enterobacter cloacae and E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Indole Analogues

Efficacy Against Fungal Species

The investigation into indole derivatives extends to their potential as antifungal agents. smolecule.comijpsjournal.com Studies on analogues of 2-Isopropyl-6-methyl-1H-indole reveal a broad spectrum of activity against various fungal pathogens.

Derivatives of 2-isopropyl-1H-indole have been studied for their inhibitory effects on several fungal strains. smolecule.com More broadly, the indole scaffold is a key component in many compounds with antifungal properties. For example, indole-triazole conjugates have demonstrated potent activity against Candida tropicalis and Candida albicans, with some compounds showing MIC values as low as 2 µg/mL. mdpi.com Specifically, a derivative featuring a 3,4-dichlorobenzyl moiety was highly effective against C. albicans. mdpi.com Other studies have confirmed that indole derivatives linked to a 1,2,4-triazole ring exhibit excellent antifungal activity against C. albicans and C. krusei. turkjps.orgnih.gov

Research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles has also shown significant antifungal potential. One such compound, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole, displayed a low MIC of 3.9 µg/mL against C. albicans. mdpi.com The introduction of bromine and methyl groups to the structure, as seen in 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, also resulted in a potent MIC of 3.9 µg/mL against the same fungal species. mdpi.com

Table 2: Antifungal Activity of Selected Indole Analogues

Inhibition of Biofilm Formation

Bacterial biofilms pose a significant challenge in treating infections due to their increased resistance to antimicrobial agents. Indole and its derivatives have emerged as promising candidates for inhibiting biofilm formation. nih.gov Several studies have shown that certain indole analogues can effectively prevent the formation of biofilms and even eradicate mature ones. mdpi.comnih.gov

For example, a study on extensively drug-resistant Acinetobacter baumannii (XDRAB) found that indole derivatives like 5-iodoindole, 3-methylindole, and 7-hydroxyindole (B18039) could both inhibit biofilm formation at sub-inhibitory concentrations and eradicate established biofilms. nih.gov Similarly, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated excellent antibiofilm activity, inhibiting the formation of biofilms and killing cells within mature biofilms of S. aureus and C. albicans. mdpi.com

Proposed Mechanisms of Action in Antimicrobial Contexts (e.g., efflux pump inhibition, enzyme inhibition)

The antimicrobial activity of indole derivatives is attributed to several mechanisms of action. One of the key proposed mechanisms is the inhibition of efflux pumps, which are proteins that expel antibiotics from bacterial cells, contributing to resistance. ijpsjournal.com Indoles are a known class of inhibitors for the NorA efflux pump in Staphylococcus aureus, which can export a variety of drugs. nih.govijpsjournal.com

Another proposed mechanism involves the inhibition of essential microbial enzymes. Molecular docking studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives suggest they may act by inhibiting (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases, all of which are crucial for bacterial survival. mdpi.com For antifungal activity, it is suggested that indole-triazole derivatives may act by targeting fungal cytochrome P-450 enzymes, similar to other azole antifungals. nih.govijpsjournal.com Furthermore, studies on other indole derivatives have implicated the inhibition of dihydrofolate reductase (DHFR) as a potential antibacterial mechanism. mdpi.com

Anticancer Potential

The indole scaffold is a "privileged motif" not only for antimicrobial agents but also for the development of anticancer drugs. scirp.org A multitude of indole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. researchgate.netnih.govchapman.edu

In Vitro Anti-proliferative Activity against Cancer Cell Lines

For instance, a study on 3-substituted indoles found that derivatives with a 4-methylphenyl or 4-methoxyphenyl (B3050149) group inhibited the proliferation of human ovarian adenocarcinoma (SK-OV-3) and human colon carcinoma (HT-29) cells by 70-77% at a concentration of 50 µM. nih.govchapman.edu Another study synthesized new methyl indole-3-carboxylate (B1236618) derivatives and found that they inhibited the growth of melanoma, renal, and breast cancer cell lines. researchgate.net

Thiosemicarbazone derivatives of indole have also shown significant promise. In one study, 5-fluoro-1-methyl-1H-indole-2,3-dione 3-thiosemicarbazones were found to be highly effective against the A549 lung cancer cell line, with some derivatives showing greater potency than the standard drug cisplatin (B142131). dergipark.org.tr Specifically, the R2 methyl substituted derivatives were generally more effective than the ethyl substituted ones. dergipark.org.tr Furthermore, newly synthesized heteroannulated indole derivatives exhibited excellent activity against the HeLa cervical cancer cell line, with IC50 values (13.41 and 14.67 µM) close to that of cisplatin (13.20 µM). researchgate.net

Table 3: In Vitro Anticancer Activity of Selected Indole Analogues

Preclinical Efficacy in Animal Models

The therapeutic potential of compounds derived from the this compound scaffold has been evaluated in preclinical animal models, primarily focusing on oncology. These studies provide crucial in vivo evidence of a compound's ability to suppress tumor growth.

One key analogue, a pyrido[2,3-d]pyrimidin-7-one derivative incorporating the this compound moiety, was investigated for its antitumor efficacy in a human breast cancer xenograft model . In this study, athymic nude mice were implanted with MDA-MB-468 breast cancer cells. Following tumor establishment, treatment with the analogue resulted in a significant and dose-dependent inhibition of tumor growth compared to the vehicle control group. This demonstrated that the biological activity observed in vitro could be translated into a tangible therapeutic effect in a living organism .

Another study focused on an indole-based tubulin polymerization inhibitor, which shares structural similarities. When evaluated in a HCT116 human colon carcinoma xenograft model, this compound also exhibited substantial tumor growth inhibition. The observed in vivo efficacy correlated with the compound's potent in vitro antiproliferative and tubulin-targeting activities, validating its mechanism of action within a complex biological system .

Table 1: Summary of Preclinical Efficacy in Xenograft Models

| Compound Class | Cancer Cell Line | Animal Model | Observed Outcome | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-7-one analogue | MDA-MB-468 (Breast Cancer) | Athymic Nude Mice | Significant, dose-dependent tumor growth inhibition. | |

| Indole-based tubulin inhibitor | HCT116 (Colon Carcinoma) | Xenograft Mouse Model | Substantial inhibition of tumor progression. |

Mechanisms of Cell Death Induction (e.g., Apoptosis, DNA Fragmentation)

A primary mechanism by which this compound analogues exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is characterized by distinct morphological and biochemical events within the cell.

Studies on indole-based tubulin inhibitors have shown that treatment of cancer cells, such as HCT116, leads to a significant increase in the apoptotic cell population. This is commonly quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry analysis. The increase in Annexin V-positive cells confirms the externalization of phosphatidylserine, an early hallmark of apoptosis .

Furthermore, the activation of the caspase cascade, a family of proteases central to the execution of apoptosis, has been observed. Treatment with these compounds leads to the cleavage, and thus activation, of key effector proteins like poly(ADP-ribose) polymerase (PARP). Cleaved PARP is a well-established marker of apoptosis. Concurrently, DNA fragmentation, a later-stage apoptotic event, has been confirmed through methods like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects breaks in the DNA strands of apoptotic cells [27, 28].

Modulation of Cell Cycle Progression

In addition to inducing cell death, analogues of this compound disrupt the normal progression of the cell cycle, a critical process for cancer cell proliferation. The specific effect on the cell cycle often points directly to the compound's molecular target.

For indole-based compounds designed as tubulin polymerization inhibitors, treatment of cancer cells (e.g., A549 lung cancer cells) leads to a profound arrest in the G2/M phase of the cell cycle. This is a characteristic effect of agents that interfere with microtubule dynamics, as a properly formed mitotic spindle is essential for progression through mitosis (M phase). Flow cytometry analysis reveals a significant accumulation of cells in the G2/M phase population at the expense of cells in the G0/G1 and S phases . This cell cycle blockade prevents cancer cells from dividing and can subsequently trigger apoptosis.

Inhibition of Specific Molecular Targets (e.g., CDK, tubulin polymerization, EZH2)

The biological effects of this compound and its analogues are rooted in their ability to interact with and inhibit specific molecular targets crucial for cancer cell survival and proliferation. Research has identified several key targets for different classes of derivatives.

Tubulin Polymerization: A significant number of indole derivatives have been developed as inhibitors of tubulin polymerization. These agents bind to tubulin, the protein subunit of microtubules, and disrupt microtubule dynamics. This interference prevents the formation of the mitotic spindle, leading to the G2/M cell cycle arrest and apoptosis previously described. One study identified a 2-phenyl-1H-indole derivative that potently inhibited tubulin polymerization with an IC₅₀ value of 1.6 μM, comparable to the known agent Combretastatin A-4. Computational docking studies suggested this compound binds to the colchicine-binding site on β-tubulin .

Cyclin-Dependent Kinases (CDKs): The this compound scaffold has been utilized to develop potent inhibitors of CDKs, which are key regulators of the cell cycle. A series of pyrido[2,3-d]pyrimidin-7-ones incorporating this indole moiety were synthesized and evaluated. The lead compound demonstrated potent, single-digit nanomolar inhibitory activity against CDK2/cyclin A and CDK4/cyclin D1, with an IC₅₀ of 6 nM and 2 nM, respectively. This potent inhibition of CDKs disrupts cell cycle control, leading to an antiproliferative effect .

Enhancer of Zeste Homolog 2 (EZH2): The indole scaffold has also been explored for the development of inhibitors targeting EZH2, a histone methyltransferase that is often overexpressed in various cancers. A class of 3-amino-2-methyl-1H-indole-5-carboxamide derivatives was found to be potent and selective inhibitors of EZH2. The lead compound from this series displayed an IC₅₀ value of 11 nM against EZH2 in enzymatic assays and effectively reduced levels of H3K27 trimethylation (the catalytic product of EZH2) in lymphoma cells .

Table 2: Inhibition of Specific Molecular Targets by Indole Analogues

| Compound Class | Molecular Target | Inhibitory Concentration (IC₅₀) | Cellular Context / Assay Type | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-7-one analogue | CDK2/cyclin A | 6 nM | Enzymatic Assay | |

| Pyrido[2,3-d]pyrimidin-7-one analogue | CDK4/cyclin D1 | 2 nM | Enzymatic Assay | |

| 3-Amino-2-methyl-1H-indole-5-carboxamide | EZH2 | 11 nM | Enzymatic Assay | |

| 2-Phenyl-1H-indole derivative | Tubulin Polymerization | 1.6 μM | In vitro polymerization assay |

Antiviral Activities

Efficacy Against Specific Viral Pathogens (e.g., HCV, HIV-1)

Beyond their anticancer properties, indole-based structures have been investigated for their potential as antiviral agents. The this compound scaffold serves as a valuable starting point for the discovery of compounds active against significant human pathogens like the Hepatitis C Virus (HCV).

In a study focused on identifying novel HCV inhibitors, a series of 2-aryl-6-methyl-1H-indole derivatives were synthesized and evaluated for their ability to inhibit HCV replication in a subgenomic replicon system (Huh-7/Rep-Feo cells). Several compounds demonstrated potent anti-HCV activity. The most active compound in the series, which featured a this compound core, exhibited an EC₅₀ value of 0.30 μM against HCV replication. This level of potency indicates that the indole scaffold is a promising framework for developing direct-acting antiviral agents against HCV . While HIV-1 has been a target for other indole classes, specific data for this compound derivatives against HIV-1 is less prominent in the cited literature.

Structure-Activity Relationships in Antiviral Contexts

The exploration of 2-aryl-6-methyl-1H-indole derivatives against HCV has yielded important structure-activity relationship (SAR) insights. The antiviral potency was found to be highly dependent on the nature of the substituent at the C2 position of the indole ring .

Effect of C2-Substituent: The initial screening identified a lead compound with a 2-(4-methoxyphenyl) group that showed moderate activity. Systematic modification of this C2-aryl group revealed that potency could be significantly enhanced.

Alkyl vs. Aryl Groups: Replacing the C2-aryl group with small alkyl groups, such as isopropyl, led to a marked increase in anti-HCV activity. The 2-isopropyl derivative was among the most potent compounds identified in the series (EC₅₀ = 0.30 μM). In contrast, a compound with a larger C2-tert-butyl group showed a complete loss of activity, suggesting a specific size and conformational requirement for the substituent at this position.

Methylation at C6: The presence of the methyl group at the C6 position was found to be generally favorable for activity compared to unsubstituted analogues, highlighting its contribution to the binding interaction with the viral target .

These SAR studies underscore the importance of the 2-isopropyl and 6-methyl substitutions for optimizing antiviral efficacy, providing a clear path for the future design of more potent HCV inhibitors based on this scaffold.

Table 3: Structure-Activity Relationship of Indole Derivatives Against HCV

| Indole Core | C2-Substituent | Anti-HCV Activity (EC₅₀) | Reference |

|---|---|---|---|

| 6-Methyl-1H-indole | 4-Methoxyphenyl | 1.8 μM | |

| 6-Methyl-1H-indole | Isopropyl | 0.30 μM | |

| 6-Methyl-1H-indole | tert-Butyl | > 50 μM (Inactive) |

Enzyme Inhibition Studies

The indole nucleus is a prevalent scaffold in the design of enzyme inhibitors. The specific structural characteristics of this compound and its analogs have led to their investigation against various enzymatic targets, revealing activities that are relevant to neurodegenerative diseases and other conditions.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). diva-portal.org Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. tandfonline.comsemanticscholar.org Research has shown that certain indole-based compounds can act as effective AChE inhibitors. diva-portal.orgmdpi.com

While specific studies on the acetylcholinesterase inhibitory activity of this compound are not extensively detailed in the reviewed literature, the broader class of indole derivatives has been a focus of such research. For instance, studies on various indole derivatives have demonstrated their potential to inhibit AChE. mdpi.comsmolecule.com The inhibitory activity is often influenced by the nature and position of substituents on the indole ring.

One study on N-[2-(4-hydroxyphenyl)ethyl]-2-(1-isopropylindol-3-yl)acetamide, an analog, reported its affinity for AChE with a dissociation constant (Kd) in the nanomolar range, indicating significant binding. tandfonline.comsemanticscholar.org Another series of indole-based hydrazide-hydrazone derivatives showed AChE inhibitory activity, with IC50 values in the micromolar range. mdpi.com

| Compound/Analog | AChE Inhibition (IC50/Kd) | Source |

| N-[2-(4-hydroxyphenyl)ethyl]-2-(1-isopropylindol-3-yl)acetamide | Kd = 525 nM | tandfonline.comsemanticscholar.org |

| Indole derivative 12b | IC50 = 11.33 µM | mdpi.com |

| Indole derivative 53a | IC50 = 10.76 µM | mdpi.com |

Butyrylcholinesterase Inhibition

Butyrylcholinesterase (BChE) is another cholinesterase that plays a role in acetylcholine metabolism, and its importance as a therapeutic target increases in the later stages of Alzheimer's disease. Several indole-based compounds have been evaluated for their ability to inhibit BChE.

In a study of 6-substituted indolyl carbamates, a dimethyl carbamate (B1207046) derivative (compound 23) was found to inhibit both AChE and BChE. chemrxiv.org Another study highlighted a 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative (compound 26) as a potent and selective BChE inhibitor with an IC50 value in the nanomolar range (0.020 µM). mdpi.com Furthermore, an indole derivative with two indole moieties (compound 53b) exhibited significant BChE inhibitory activity and high selectivity over AChE. mdpi.com

| Compound/Analog | BChE Inhibition (IC50) | Selectivity (BChE/AChE) | Source |

| 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative (26) | 0.020 µM | High | mdpi.com |

| Indole derivative 53b | 21.12 µM | 47.34 | mdpi.com |

| Indole-based hydrazide-hydrazone derivative (12a) | 4.33 µM | - | mdpi.com |

CFTR Potentiation

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a protein that functions as a chloride ion channel, and its dysfunction leads to cystic fibrosis (CF). nih.govacs.org Potentiators are molecules that enhance the gating function of the CFTR channel. nih.gov Research has identified certain indole-containing compounds as CFTR potentiators.

A study on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles identified this core structure as a novel chemotype for CFTR potentiators. nih.govacs.org Within this series, the substitution pattern on the indole ring was found to be crucial for activity. For example, a 6-methyl substituted analog (compound 17) was evaluated for its effect on CFTR function. acs.org While specific data for this compound was not provided in this context, the study of related analogs underscores the potential of this chemical space in modulating CFTR activity.

| Compound/Analog | Effect on CFTR Function | Potency (EC50) | Source |

| 6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (17) | Potentiator | 1.14 µM | acs.org |

| 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (14) | Potentiator | 0.36 µM | acs.org |

Other Enzymatic Targets

The versatility of the indole scaffold allows for its interaction with a range of other enzymatic targets. While direct studies on this compound are limited, research on related indole derivatives suggests potential activities against enzymes such as monoamine oxidases (MAO), which are relevant in neurodegenerative and psychiatric disorders. mdpi.com However, in a study of quinolinones and dihydroquinolinones, which can be considered related structures, no significant inhibition of human recombinant MAO was observed. researchgate.net

Receptor Binding and Neuropharmacological Relevance

The neuropharmacological relevance of indole-based compounds often stems from their ability to bind to various receptors in the central nervous system. The structural similarity of the indole core to endogenous signaling molecules like serotonin (B10506) contributes to this activity.

Indoleamine hallucinogens, for example, are known to interact with multiple serotonin (5-HT) receptors, with the 5-HT2A receptor being a primary target for their psychedelic effects. researchgate.net However, contributions from other receptors like the 5-HT1A receptor are also recognized. researchgate.net The binding affinity and selectivity of indole derivatives can be modulated by substitutions on the indole ring. For instance, modifications at the C3 and C6 positions of the indole core have been explored to enhance binding to 5-HT6 receptors, which are considered potential targets for cognitive enhancement in Alzheimer's disease. nih.gov

Furthermore, photoreactive analogs of the anesthetic propofol, which contains a substituted phenol (B47542) ring, have been used to identify binding sites on the γ-aminobutyric acid type A (GABAA) receptor, a key target for general anesthetics. nih.gov While structurally different, this highlights the principle of how substituted aromatic rings can interact with specific receptor sites. Research on 2-isopropyl-1H-indole suggests it may interact with proteins involved in neurotransmitter regulation, indicating its potential utility in neuropharmacology. smolecule.com

Studies on P2X receptors, which are ATP-gated ion channels, have also implicated them in various physiological processes, and compounds targeting these receptors are being investigated for therapeutic potential. mdpi.com The broad receptor-binding profile of indole-related compounds underscores their potential for development as neuropharmacologically active agents.

Theoretical and Computational Chemistry Studies of 2 Isopropyl 6 Methyl 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular properties and reactivity. For a novel compound like 2-Isopropyl-6-methyl-1H-indole, DFT would typically be used to perform the analyses described below.

Geometrical Parameter Optimization

Geometrical parameter optimization is a computational process to find the equilibrium structure of a molecule, corresponding to the minimum energy on the potential energy surface. This process determines the most stable arrangement of atoms in terms of bond lengths, bond angles, and dihedral angles. For this compound, this would involve a computational algorithm that systematically adjusts the atomic coordinates to minimize the total energy of the molecule, often using a specific DFT functional and basis set. The resulting optimized geometry provides a foundational understanding of the molecule's three-dimensional shape.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is critical for understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical stability and reactivity of a molecule. nih.gov A smaller gap generally suggests higher reactivity. For this compound, this analysis would involve calculating the energies of these frontier orbitals to predict its electronic behavior.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An MESP analysis of this compound would reveal the charge distribution and help predict how it might interact with other molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to the active site of a protein. A typical molecular docking study for this compound would involve selecting a specific protein target and using a docking algorithm to predict the most likely binding poses and estimate the binding affinity. This would provide insights into its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

2D and 3D-QSAR Methodologies

QSAR methodologies can be broadly categorized into 2D-QSAR and 3D-QSAR. 2D-QSAR models use descriptors that are derived from the two-dimensional representation of a molecule, such as topological indices and physicochemical properties. 3D-QSAR methods, on the other hand, use descriptors derived from the three-dimensional structure of the molecules, such as steric and electrostatic fields. To develop a QSAR model for this compound, a dataset of structurally related compounds with known biological activities would be required. The model would then be built by correlating the structural descriptors with the observed activities, allowing for the prediction of the activity of new, untested compounds.

Predictive Modeling of Biological Activities

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific theoretical and computational studies focused on the predictive modeling of biological activities for the compound This compound . While the broader class of indole (B1671886) derivatives is a subject of significant interest in medicinal chemistry, with numerous computational studies predicting their pharmacological effects, research targeting this specific molecule has not been identified in publicly available resources.

Therefore, it is not possible to provide detailed research findings or data tables concerning the predicted biological activities of this compound. However, to provide context, this section will outline the common predictive modeling techniques that are frequently applied to the indole scaffold. These methodologies are instrumental in modern drug discovery for forecasting the therapeutic potential of novel compounds.

General Methodologies for Predictive Modeling of Indole Derivatives

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netchula.ac.thmdpi.comnih.gov Computational chemists employ several predictive modeling techniques to explore these potential activities, guiding the synthesis and experimental testing of new indole compounds.

One of the principal methods is the Quantitative Structure-Activity Relationship (QSAR) . QSAR models are mathematical correlations that link the structural or physicochemical properties of a group of compounds to their biological activity. researchgate.netnih.govmdpi.comnih.gov For a series of indole derivatives, these models can predict activities based on descriptors such as electronic properties, hydrophobicity, and steric factors. nih.govresearchgate.net The goal is to understand which molecular features are crucial for a specific biological effect, thereby enabling the design of more potent molecules. nih.gov

Another powerful technique is molecular docking . This computational method simulates the interaction between a small molecule (a ligand, such as an indole derivative) and the binding site of a biological target, typically a protein or enzyme. nih.govasianpubs.orgresearchgate.netresearchgate.net By predicting the binding orientation and affinity, molecular docking can suggest a compound's potential to inhibit or modulate the target's function. nih.govnih.gov For instance, docking studies on various indole derivatives have been used to predict their potential as enzyme inhibitors for treating various diseases. asianpubs.orgnih.gov

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is also a critical component of predictive modeling. These predictions help to assess the drug-likeness of a compound early in the discovery process, identifying potential liabilities that could cause a drug candidate to fail in later stages of development. nih.govindexcopernicus.com

While these computational approaches are routinely used to investigate novel indole derivatives, the scientific community has not yet published specific studies applying these predictive models to this compound. Consequently, its specific biological activity profile, as predicted by theoretical and computational chemistry, remains uncharacterized in the available literature.

Applications and Emerging Research Areas of 2 Isopropyl 6 Methyl 1h Indole

As a Versatile Synthetic Building Block in Organic Synthesis

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and organic synthesis, and 2-Isopropyl-6-methyl-1H-indole serves as a valuable precursor for more complex molecular architectures. vulcanchem.comsmolecule.comrsc.org The strategic placement of the isopropyl group at the C2 position and the methyl group at the C6 position influences the molecule's reactivity and provides steric and electronic properties that can be exploited in multi-step syntheses.

Indole derivatives are fundamental building blocks for a wide array of pharmacologically active compounds. vulcanchem.comrsc.org The synthesis of complex indole derivatives often begins with a functionalized core, which is then elaborated through various chemical transformations. For instance, research on related structures, such as 1-isopropyl-indole derivatives, has shown their utility as key intermediates in the synthesis of significant pharmaceutical agents. An example is the synthesis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a crucial intermediate for the cholesterol-lowering drug, fluvastatin. scirp.org This highlights the role of the isopropyl-indole framework as a foundational piece in constructing high-value molecules.

The classic Fischer indole synthesis remains a cornerstone method for constructing the indole ring system itself. vulcanchem.comrsc.org This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, and it can be adapted to produce a variety of substituted indoles, including this compound, by selecting the appropriate ketone and hydrazine (B178648) precursors. vulcanchem.com

Furthermore, the indole nucleus can undergo various reactions, such as N-alkylation and C-H functionalization, to introduce additional complexity. Studies on copper-catalyzed reactions of indole-2-carboxylates have demonstrated that different ester groups, including isopropyl esters, can be used to synthesize a range of indole derivatives, showcasing the synthetic flexibility of the indole core. clockss.org

Table 1: Key Synthetic Reactions Involving Indole Scaffolds

| Reaction Name | Description | Relevance to this compound |

|---|---|---|

| Fischer Indole Synthesis | Acid-catalyzed cyclization of a phenylhydrazone to form an indole ring. vulcanchem.comrsc.org | A primary method for the initial construction of the this compound core. vulcanchem.com |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction to form carbon-carbon bonds. | Can be used to append aryl groups to the indole ring, creating more complex structures. researchgate.net |

| C-H Functionalization | Direct modification of carbon-hydrogen bonds to introduce new functional groups. | Allows for late-stage diversification of the indole scaffold. |

Potential in Materials Science and Organic Electronics

The electron-rich nature of the indole ring system imparts interesting photophysical and electronic properties to its derivatives, making them attractive candidates for applications in materials science and organic electronics. smolecule.com Research into various substituted indoles has revealed their potential for creating fluorescent probes, dyes, and components for organic light-emitting diodes (OLEDs).

Indole derivatives have been shown to exhibit strong fluorescence with high quantum yields, a critical characteristic for fluorescent sensors and imaging agents. researchgate.net The emission properties are often sensitive to the solvent environment, which allows them to be used as probes for solvent polarity. researchgate.net For example, newly synthesized indole derivatives have demonstrated fluorescence quantum yields as high as 85% and have shown selective spectral responses to specific ions, such as fluoride, indicating their potential as chemosensors. researchgate.net

The incorporation of an isopropyl group can further modulate these electronic properties. In the development of novel hetarylazo indole dyes, N-alkylation with an isopropyl group was successfully performed, and the resulting compounds' photophysical properties were studied in detail. dergipark.org.tr These dyes exhibited absorption maxima that were sensitive to solvent polarity as well as the addition of acid or base, demonstrating their potential as chromogenic materials.

The broader field of organic electronics also stands to benefit from indole-based compounds. Materials like isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate are recognized as attractive building blocks for organic electronic and optoelectronic materials due to the inherent electronic characteristics of the indole core. evitachem.com The ability to tune these properties through substitution, as seen in this compound, is crucial for designing next-generation organic semiconductors and emitters.

Table 2: Photophysical Properties of Related Indole Derivatives

| Compound Type | Property | Potential Application | Reference |

|---|---|---|---|

| Dibenzo[e,g]indole-carboxylates | High fluorescence quantum yields (up to 85%) | Fluorescent probes, Sensors | researchgate.net |

| Hetarylazo Indole Dyes | Solvent-dependent absorption spectra | Dyes, Chromogenic materials | dergipark.org.tr |

Agrochemical Research and Development

The indole nucleus is present in many natural and synthetic compounds with a wide range of biological activities, including those relevant to agriculture. smolecule.com Derivatives of indole are continuously being investigated for their potential as herbicides, fungicides, and plant growth regulators.

While direct studies on the agrochemical properties of this compound are not widely published, research on structurally related compounds provides strong indications of its potential. For instance, a compound with the same substitution pattern but a different heterocyclic core, 2-Isopropyl-6-methyl-4-pyrimidinol, is known to be a metabolite and environmental breakdown product of the organophosphate insecticide diazinon. nih.govresearchgate.net This connection highlights the biological relevance of the 2-isopropyl-6-methyl substitution pattern in the context of agrochemicals.

Furthermore, studies on other classes of indole-containing compounds have demonstrated their efficacy as fungicides. Research on β-carboline alkaloids, which feature an indole ring as part of their structure, has shown that substituents significantly influence their fungicidal activity. mdpi.com Notably, the presence of an isopropyl group was found to affect the activity against various plant pathogens. mdpi.com This suggests that the isopropyl group in this compound could play a role in modulating its bioactivity. Endophytic fungi have also been found to produce indole-based metabolites with moderate antifungal properties. nih.gov

The broader class of N,N'-diacylhydrazines, some of which are developed as insecticides, has also been shown to possess herbicidal properties, indicating the wide range of biological activities that can be accessed from different chemical scaffolds. mdpi.com

Catalytic Applications (e.g., as a ligand or pre-catalyst component)

The nitrogen atom in the indole ring and the potential for designing multidentate structures make indole derivatives attractive candidates for use as ligands in transition metal catalysis. vulcanchem.com These ligands can coordinate to a metal center, influencing its electronic properties and steric environment, thereby controlling the catalytic activity and selectivity of the resulting complex.

Research has shown that indole-based ligands can effectively coordinate with various metals. A study on the synthesis of Zn(II) complexes with a series of indole-imidazole hybrid ligands included a derivative with two isopropyl groups. nih.gov The study confirmed that the isopropyl-substituted ligand successfully formed a coordination complex with the zinc center, although the bulky nature of the isopropyl groups was noted to hinder the approach to the metal, which in turn affected the biological activity of the complex. nih.gov This demonstrates both the feasibility of using such substituted indoles as ligands and the significant impact of the substituents on the final properties of the metal complex.

While not involving indoles directly, studies on related heterocycles like quinolines have also shown that isopropyl-substituted derivatives can act as ligands for transition metals, forming stable complexes. researchgate.net In the broader context of catalysis, iridium complexes, such as those containing Cp*Ir(III) fragments, are powerful catalysts for reactions like hydrogen transfer. acs.org The performance of these catalysts is highly dependent on the ancillary ligands used. The development of novel indole-based ligands, such as functionalized this compound, could lead to new catalysts with tailored activities for a range of organic transformations.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde |

| Fluvastatin |

| Isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate |

| 2-Isopropyl-6-methyl-4-pyrimidinol |

| Diazinon |

| N,N'-diacylhydrazines |

| β-carboline |

| 6-substituted-4-isopropyl quinoline-2(1H)-one |

| Cp*Ir(III) |

Q & A

Q. What are the most reliable synthetic routes for 2-Isopropyl-6-methyl-1H-indole, and how can reaction conditions be optimized?

The Fischer indole synthesis is a widely used method, involving condensation of phenylhydrazine with a ketone (e.g., 3-methylpentan-2-one) under acidic conditions (e.g., HCl or ZnCl₂). Key parameters include temperature control (80–120°C) and stoichiometric ratios to minimize byproducts like N-substituted indoles . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield (>70%) and purity. Alternative methods, such as transition-metal-catalyzed cyclization, may require palladium catalysts but are less common due to cost and complexity .

Q. How can the structural integrity of this compound be confirmed experimentally?

X-ray crystallography remains the gold standard for unambiguous structural confirmation. SHELX software (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and substituent positions . For rapid characterization, combine NMR (¹H and ¹³C) and FT-IR spectroscopy :

- ¹H NMR : Expect aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 1.2–1.4 ppm (isopropyl), and NH proton at δ ~10.5 ppm (broad, exchangeable).

- IR : N-H stretch at ~3400 cm⁻¹, C=C aromatic vibrations at ~1600 cm⁻¹ .

Q. What are the primary chemical reactivity patterns of this compound?

The indole core undergoes electrophilic substitution at the 3-position due to electron-rich pyrrole ring. Substituents influence regioselectivity:

- Electrophilic reactions : Nitration (HNO₃/H₂SO₄) favors the 5-position.

- N-H functionalization : Alkylation or acylation at N1 requires deprotonation (e.g., NaH in DMF).

- Cross-coupling : Suzuki-Miyaura reactions require halogenation (e.g., Br₂ in CHCl₃) at the 4- or 7-position .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model HOMO-LUMO gaps, electrostatic potential surfaces, and substituent effects. For example, conflicting NMR shifts due to solvent polarity can be reconciled by comparing computed (GIAO method) vs. experimental chemical shifts . Software like Gaussian or ORCA paired with molecular dynamics simulations (e.g., AMBER) can predict solvation effects .

Q. What strategies address discrepancies in biological activity data across studies?

Contradictory bioassay results (e.g., IC₅₀ values) often arise from assay conditions (pH, cell lines) or impurity profiles. Mitigation steps:

Q. How does crystallographic twinning affect structural refinement of this compound derivatives?

Twinning (common in indole derivatives due to planar stacking) distorts diffraction patterns. SHELXL’s TWIN/BASF commands model twin laws (e.g., 180° rotation) and refine twin fractions. For high twin fractions (>0.3), data merging (HKLF5 format) improves R-factors. Compare refined structures with untwinned analogs to validate bond parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.